Clarithromycin EP impurity N

Description

Properties

IUPAC Name |

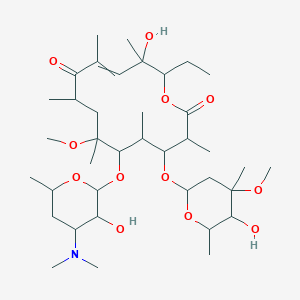

6-[4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-14-ethyl-13-hydroxy-4-(5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl)oxy-7-methoxy-3,5,7,9,11,13-hexamethyl-1-oxacyclotetradec-11-ene-2,10-dione | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C38H67NO12/c1-15-27-36(8,44)17-20(2)29(40)21(3)18-38(10,46-14)33(51-35-30(41)26(39(11)12)16-22(4)47-35)23(5)31(24(6)34(43)49-27)50-28-19-37(9,45-13)32(42)25(7)48-28/h17,21-28,30-33,35,41-42,44H,15-16,18-19H2,1-14H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XBRPMQCVVSGOJB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1C(C=C(C(=O)C(CC(C(C(C(C(C(=O)O1)C)OC2CC(C(C(O2)C)O)(C)OC)C)OC3C(C(CC(O3)C)N(C)C)O)(C)OC)C)C)(C)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C38H67NO12 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

729.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Formation Mechanisms and Origins of Clarithromycin Ep Impurity N

Process-Related Impurities in Clarithromycin (B1669154) Synthesis Leading to Impurity N Formation

Process-related impurities are substances generated during the synthesis, including by-products, intermediates, and products of side reactions. The multi-step chemical conversion of erythromycin (B1671065) into clarithromycin provides several opportunities for the formation of such impurities. nbinno.com

The synthesis of clarithromycin begins with erythromycin as the precursor. nbinno.com The purity of this starting material is paramount, as any existing impurities within the erythromycin batch can carry through the synthetic process or react to form new, undesired compounds. For instance, residual erythromycin in the final product is a potential impurity if the conversion process is incomplete or inadequately controlled.

During the intermediate stages of synthesis, various chemical transformations are performed to modify the erythromycin structure. These steps, if not perfectly controlled, can lead to the generation of impurities. The formation of Impurity N, an anhydro (dehydrated) derivative, can potentially occur during steps that involve acidic or basic conditions, which may promote the elimination of a water molecule from the clarithromycin backbone. chemicea.comsynzeal.com

The derivatization of erythromycin to clarithromycin is a complex process involving multiple reactions, such as the methylation of the 6-hydroxyl group. nbinno.comnih.gov These reactions can be accompanied by side reactions that produce a range of impurities. The specific reaction conditions, including the choice of reagents, catalysts, solvents, and temperature, can influence the types and quantities of by-products formed. acs.org

The formation of the 10,11-double bond in Impurity N is a result of a dehydration reaction. This type of reaction can be an unintended side-reaction during synthesis, particularly under certain pH and temperature conditions that favor the elimination of water from the macrolide ring. synzeal.comacs.org Controlling the reaction parameters, especially pH, is critical to minimize the formation of not only Impurity N but also other potential impurities, such as those arising from the cleavage of sugar moieties. acs.org

Degradation Pathways Contributing to Clarithromycin EP Impurity N Formation

Clarithromycin can degrade when exposed to environmental factors such as moisture, oxygen, light, and heat, leading to the formation of degradation products. veeprho.com

Clarithromycin is susceptible to degradation in acidic environments. researchgate.netnih.gov Under conditions of low pH (typically below 2.0), the drug undergoes rapid acid-catalyzed hydrolysis. nih.gov The primary hydrolytic degradation pathway involves the cleavage of the glycosidic bond that attaches the cladinose (B132029) sugar to the macrolide ring. mdpi.com This results in the formation of a major degradation product known as decladinosyl clarithromycin. researchgate.netnih.gov Studies have shown that significant degradation to this species can occur within minutes in highly acidic solutions. nih.gov

| Condition | Primary Degradation Product | Mechanism |

|---|---|---|

| Low pH (e.g., pH 1.2 - 2.0) | Decladinosyl Clarithromycin | Acid-catalyzed cleavage of the cladinose sugar moiety. |

Oxidative degradation is another significant pathway for clarithromycin impurity formation. veeprho.com The tertiary amine group on the desosamine (B1220255) sugar portion of the molecule is susceptible to oxidation. mdpi.com Exposure to oxidizing agents, such as hydrogen peroxide, can lead to the formation of the corresponding N-oxide derivative, Clarithromycin-N-oxide. google.com This compound has been identified as a key oxidative degradation product in forced degradation studies. google.com

The stability of clarithromycin under light and heat has been investigated through various studies. The molecule shows relative stability when exposed to UV radiation for shorter durations. mdpi.com However, prolonged exposure to simulated sunlight can induce photodegradation. nih.govresearchgate.net The rate of this degradation is influenced by pH, with studies showing that the degradation process slows as the pH increases from 4.0 to 7.0. nih.gov

Regarding thermal stability, clarithromycin is generally stable at moderate temperatures. Forced degradation studies where the solid drug was maintained at 100°C showed a high level of stability. When heated to decomposition, it emits toxic vapors. nih.gov However, extreme conditions, such as heating in the presence of strong acids, bases, or oxidizing agents, can accelerate degradation. mdpi.com

| Degradation Type | Stress Condition | Key Resulting Species |

|---|---|---|

| Hydrolytic | Strong Acid (Low pH) | Decladinosyl Clarithromycin |

| Oxidative | Oxidizing Agents (e.g., H₂O₂) | Clarithromycin-N-oxide |

| Photodegradation | Prolonged Sunlight Exposure | Various Unspecified Degradants |

| Thermal | High Temperatures | Decomposition Products |

pH-Dependent Degradation Kinetics and Products

The chemical stability of Clarithromycin is significantly influenced by the pH of its environment. The molecule is susceptible to degradation, particularly under acidic conditions, which is a critical factor in its behavior and the formation of related impurities. The degradation process follows specific kinetic models, and the rate and resulting products are highly dependent on the ambient pH.

Degradation Kinetics

Research indicates that Clarithromycin is relatively stable in a pH range of 3 to 8. najah.edu However, its degradation accelerates markedly in highly acidic environments, specifically at pH values below 3.0. najah.eduresearchgate.net The decomposition in acidic solutions has been shown to obey pseudo-first-order kinetics. researchgate.netnih.gov

The rate of degradation is most pronounced at pH levels typical of gastric fluid (pH 1.0-2.0). oup.com For instance, in an aqueous solution at pH 1.0, 90.2% of the drug is lost within the first hour. oup.com At pH 2.0, the degradation is also significant, with a 41.1% loss reported over the same period. oup.com One study noted a 25% degradation at pH 2.0 within 30 minutes, which increased to 70% at pH 1.5 in the same timeframe. researchgate.net

The half-life (T₁/₂) of Clarithromycin provides a clear measure of its stability across different pH values. The molecule's stability increases substantially as the pH moves from highly acidic towards neutral. At a pH of 7.0, the degradation is minimal, with estimated half-lives exceeding 205 hours. oup.com

| pH Value | Half-Life (T₁/₂) | Source |

|---|---|---|

| 1.0 | 0.1 hours | researchgate.net |

| 1.39 | 17 minutes (≈0.28 hours) | nih.gov |

| 2.0 (Aqueous Solution) | 1.3 hours | oup.com |

| 2.0 (Gastric Juice) | 1.0 hours | oup.com |

| 7.0 | >205.5 hours | oup.com |

| pH Value | Time | % Degradation | Source |

|---|---|---|---|

| 1.0 | 1 hour | 90.2% | oup.com |

| 1.5 | 30 minutes | 70% | researchgate.net |

| 2.0 | 30 minutes | 25% | researchgate.net |

| 2.0 | 1 hour | 41.1% | oup.com |

Degradation Products

The primary degradation pathway for Clarithromycin under acidic conditions (pH < 3) involves the hydrolysis of the glycosidic bond, leading to the loss of the cladinose sugar. researchgate.netresearchgate.net This process results in the formation of 5-O-desosaminyl-6-O-methyl-erythronolide A, a compound also known as 3-O-Decladinosyl-6-O-methylerythromycin A. researchgate.netresearchgate.netcymitquimica.com This particular substance is recognized as Clarithromycin EP Impurity I. simsonpharma.comchemicalbook.com

This compound is identified chemically as (10E)-10,11-Didehydro-11-deoxy-6-O-methylerythromycin A. cleanchemlab.comveeprho.comsynzeal.com It is classified as a degradation product that can form under various environmental conditions, including changes in pH. While extensive degradation of Clarithromycin is confirmed in acidic and alkaline conditions, the specific kinetics and pH dependency for the formation of Impurity N are part of the broader degradation profile of the parent molecule.

Structural Elucidation Methodologies for Clarithromycin Ep Impurity N

Advanced Spectroscopic Techniques for Impurity Characterization

The definitive identification of Clarithromycin (B1669154) EP Impurity N, chemically known as (10E)-10,11-Didehydro-11-deoxy-6-O-methylerythromycin, relies on the application of sophisticated analytical methodologies. These techniques provide unambiguous evidence for its chemical structure, differentiating it from the active pharmaceutical ingredient and other related substances.

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structure Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone in the structural elucidation of organic molecules, offering profound insights into the connectivity and spatial arrangement of atoms. For Clarithromycin EP Impurity N, a suite of NMR experiments is employed to assemble a complete structural picture.

High-resolution 1H and 13C NMR spectroscopy provide the foundational data for the structural assignment of this compound. The 1H NMR spectrum reveals the number of different types of protons, their chemical environment, and their proximity to neighboring protons through spin-spin coupling. The 13C NMR spectrum, in turn, provides information on the number and types of carbon atoms present in the molecule.

While specific spectral data for this impurity is not widely published in publicly available literature, the expected shifts can be inferred based on the structural differences from the parent Clarithromycin molecule. The key differentiating feature of Impurity N is the presence of a double bond between C10 and C11 and the absence of a hydroxyl group at C11. This would lead to characteristic downfield shifts for the protons and carbons in the vicinity of this double bond.

Table 1: Predicted ¹H NMR Chemical Shifts for Key Protons in this compound

| Proton | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| H-10 | ~6.5-7.0 | d |

| H-11 | ~5.8-6.2 | dd |

| 6-OCH₃ | ~3.3 | s |

Table 2: Predicted ¹³C NMR Chemical Shifts for Key Carbons in this compound

| Carbon | Predicted Chemical Shift (ppm) |

|---|---|

| C-10 | ~140-145 |

| C-11 | ~125-130 |

| C-9 | ~200-205 (ketone) |

Note: These are predicted values and may vary based on the solvent and experimental conditions.

Two-dimensional (2D) NMR experiments are crucial for establishing the precise connectivity within the molecule.

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates the chemical shifts of protons directly attached to carbon atoms. It allows for the unambiguous assignment of proton and carbon signals for each CH, CH₂, and CH₃ group. For this compound, HSQC would definitively link the olefinic proton signals (H-10 and H-11) to their corresponding carbon signals (C-10 and C-11).

Double-Quantum Filtered Correlation Spectroscopy (DFC-COSY): The COSY experiment reveals proton-proton coupling networks, establishing the connectivity between adjacent protons. The DFC-COSY variant provides cleaner spectra by suppressing singlets. In the analysis of Impurity N, COSY would show the coupling between H-11 and H-12, as well as other adjacent protons throughout the macrolide ring and the sugar moieties, helping to piece together the spin systems.

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique that provides information about the molecular weight and elemental composition of a molecule, as well as its fragmentation pattern upon ionization. This data is vital for confirming the identity of this compound.

Electrospray ionization (ESI) is a soft ionization technique that allows for the analysis of large and thermally labile molecules like macrolides. In ESI-MS, this compound is expected to form a protonated molecular ion [M+H]⁺. Tandem mass spectrometry (MS/MS) involves the selection of this precursor ion, followed by its fragmentation through collision-induced dissociation (CID). The resulting product ions provide valuable structural information.

The fragmentation of macrolide antibiotics is well-characterized and typically involves the cleavage of the glycosidic bonds, leading to the loss of the sugar moieties. For this compound, the following characteristic fragmentations are anticipated:

Loss of the cladinose (B132029) sugar: This would result in a significant neutral loss, providing a diagnostic fragment ion.

Loss of the desosamine (B1220255) sugar: Cleavage of the other glycosidic bond would lead to another characteristic fragment.

Table 3: Predicted ESI-MS/MS Fragmentation of this compound ([M+H]⁺)

| Precursor Ion (m/z) | Fragment Ion (m/z) | Neutral Loss | Structural Assignment |

|---|---|---|---|

| 730.5 | 572.4 | 158.1 | Loss of desosamine sugar |

| 730.5 | 554.4 | 176.1 | Loss of cladinose sugar |

Note: The m/z values are based on the monoisotopic mass of the impurity.

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which can be used to determine the elemental composition of the molecular ion and its fragments. This level of accuracy is crucial for confirming the molecular formula of this compound as C₃₈H₆₇NO₁₂. nih.gov

Table 4: HRMS Data for this compound

| Ion | Calculated m/z | Measured m/z | Mass Error (ppm) | Elemental Composition |

|---|

MSⁿ analysis involves multiple stages of fragmentation, providing even more detailed structural information. By isolating a fragment ion from an MS/MS experiment and subjecting it to further fragmentation (MS³), the connectivity and structure of that specific fragment can be probed. This technique would be invaluable in confirming the structure of the macrolide core after the loss of the sugar moieties.

Deuterium (B1214612) and Isotopic Labeling in Fragmentation Mechanism Elucidation

While specific studies detailing the use of deuterium and isotopic labeling exclusively for the fragmentation mechanism elucidation of this compound are not extensively published in readily available literature, the principles of this technique are widely applied in the structural analysis of macrolide antibiotics and their related substances. This powerful tool is instrumental in understanding the complex fragmentation pathways observed in mass spectrometry (MS).

The core principle involves the strategic replacement of one or more hydrogen atoms in the molecule with its heavier isotope, deuterium (²H or D). This substitution results in a predictable mass shift in the mass spectrum for the molecular ion and any fragments containing the deuterium label. By comparing the mass spectra of the labeled and unlabeled compound, researchers can pinpoint the location of specific atoms within the fragments, thereby deducing the bond cleavages and rearrangements that occur during fragmentation.

For a molecule like this compound, deuterium labeling could be employed to:

Confirm Fragmentation Pathways: By observing which fragment ions exhibit a mass shift corresponding to the number of deuterium labels introduced, the proposed fragmentation mechanisms can be either confirmed or refuted. For instance, if a fragment is proposed to contain a specific part of the macrolide ring, labeling that part with deuterium would provide direct evidence.

Elucidate Rearrangement Mechanisms: Macrolides are known to undergo complex rearrangements upon ionization. Isotopic labeling can help track the movement of atoms during these processes, providing insights that are often difficult to obtain through other means.

Differentiate Isobaric Species: In some cases, different fragmentation pathways can lead to ions with the same nominal mass (isobaric ions). Isotopic labeling can help to distinguish between these possibilities, as the labeled fragments will have different masses.

The general workflow for such a study would involve the chemical synthesis of a deuterium-labeled version of this compound. This labeled standard would then be analyzed by tandem mass spectrometry (MS/MS) alongside the unlabeled impurity. The resulting fragmentation patterns would be meticulously compared to map the fragmentation pathways.

Chromatographic Techniques for Impurity Isolation Prior to Elucidation

The successful structural elucidation of any impurity is contingent upon its isolation in a pure form. Chromatographic techniques are the cornerstone of this purification process, enabling the separation of the target impurity from the bulk active pharmaceutical ingredient (API) and other related substances.

Preparative High-Performance Liquid Chromatography (HPLC)

Preparative High-Performance Liquid Chromatography (HPLC) is a widely utilized and effective technique for the isolation of pharmaceutical impurities, including this compound. This method operates on the same principles as analytical HPLC but is scaled up to handle larger quantities of material, allowing for the collection of sufficient amounts of the purified impurity for subsequent spectroscopic analysis.

The development of a preparative HPLC method for the isolation of this compound would typically involve the following steps:

Method Development and Optimization: An analytical HPLC method is first developed to achieve baseline separation of this compound from clarithromycin and other impurities. Key parameters that are optimized include the stationary phase (e.g., C18, C8), mobile phase composition (e.g., acetonitrile (B52724), methanol (B129727), buffers), pH, and gradient elution profile.

Scale-Up: The optimized analytical method is then scaled up for preparative chromatography. This involves using a larger column with a greater internal diameter and stationary phase particle size, as well as increasing the flow rate. The goal is to maximize the loading capacity while maintaining the resolution achieved at the analytical scale.

Fraction Collection: As the separated components elute from the preparative column, a fraction collector is used to selectively collect the portion of the eluent containing the pure this compound.

Purity Analysis and Evaporation: The collected fractions are then analyzed using an analytical HPLC method to confirm their purity. The pure fractions are pooled, and the solvent is removed, typically through evaporation or lyophilization, to yield the isolated impurity as a solid.

Typical Parameters for Preparative HPLC of Clarithromycin Impurities:

| Parameter | Typical Value/Condition |

| Stationary Phase | Reversed-phase (e.g., Octadecylsilane - C18) |

| Column Dimensions | Larger internal diameter (e.g., >10 mm) and length |

| Mobile Phase | Acetonitrile/Methanol and a buffered aqueous phase |

| Elution Mode | Gradient elution is common to separate complex mixtures |

| Detection | Ultraviolet (UV) detection |

| Flow Rate | Scaled up from analytical method |

Other Preparative Chromatographic Methods

While preparative HPLC is a dominant technique, other chromatographic methods can also be employed for the isolation of clarithromycin impurities. The choice of method often depends on the specific properties of the impurity and the scale of purification required.

Preparative Supercritical Fluid Chromatography (SFC): SFC is a powerful separation technique that uses a supercritical fluid, typically carbon dioxide, as the primary mobile phase. It offers several advantages over traditional liquid chromatography, including faster separations, reduced solvent consumption, and easier fraction processing due to the volatility of CO2. For macrolide impurities, SFC can provide orthogonal selectivity to reversed-phase HPLC, making it a valuable tool for challenging separations.

Preparative Thin-Layer Chromatography (TLC): Preparative TLC is a simpler, lower-cost method suitable for isolating smaller quantities of impurities. In this technique, the sample is applied as a band onto a thick-layer TLC plate. After development in a suitable solvent system, the band corresponding to the target impurity is scraped from the plate, and the compound is extracted from the silica (B1680970) gel with an appropriate solvent. While less efficient and scalable than preparative HPLC, it can be a useful tool for initial purification or for isolating minor components.

Analytical Method Development and Validation for Clarithromycin Ep Impurity N Profiling

Chromatographic Techniques for Quantitative and Qualitative Analysis

The quantitative and qualitative analysis of Clarithromycin (B1669154) EP Impurity N relies on sophisticated chromatographic techniques capable of separating and detecting this specific impurity from the active pharmaceutical ingredient (API) and other related substances. High-Performance Liquid Chromatography (HPLC), Ultra-Performance Liquid Chromatography (UPLC), and Gas Chromatography (GC) are the primary methods employed for this purpose, often coupled with mass spectrometry (MS) for enhanced identification.

High-Performance Liquid Chromatography (HPLC) Method Development

HPLC stands as a cornerstone for the analysis of Clarithromycin and its impurities due to its versatility and high resolving power. Method development is a critical process that involves the systematic optimization of various parameters to achieve the desired separation and sensitivity for Impurity N.

Reversed-phase high-performance liquid chromatography (RP-HPLC) is the most common mode used for the analysis of Clarithromycin and its impurities. sciensage.info The separation is achieved based on the hydrophobic interactions between the analytes and the stationary phase.

Stationary Phase: The choice of the stationary phase is crucial for effective separation. Octadecylsilyl (ODS) silica (B1680970) columns, commonly referred to as C18 columns, are frequently specified for Clarithromycin impurity analysis, as outlined in pharmacopeial monographs. The selection of an optimal C18 column can be guided by quantitative relationships derived from the hydrophobic subtraction model.

Mobile Phase Optimization: The mobile phase composition significantly influences the retention and resolution of Clarithromycin and Impurity N. A typical mobile phase consists of a mixture of an aqueous buffer and an organic modifier.

Aqueous Component: A phosphate (B84403) buffer is commonly used to control the pH of the mobile phase. For instance, a mobile phase can be prepared with a solution of monopotassium phosphate adjusted to a specific pH, such as 4.4, using phosphoric acid. Maintaining a stable pH is important as macrolides like Clarithromycin are stable in a pH range of 7.00 to 8.00. mdpi.com

Organic Modifier: Acetonitrile (B52724) is a widely used organic solvent in the mobile phase for Clarithromycin analysis. The proportion of acetonitrile to the aqueous buffer is a key parameter that is adjusted to optimize the elution of the compounds.

The column temperature is another critical parameter that needs to be controlled. A constant temperature, for example, 40°C, is often maintained to ensure reproducible results.

Table 1: Typical Reversed-Phase HPLC Parameters for Clarithromycin Impurity Analysis

| Parameter | Typical Value/Condition | Source(s) |

|---|---|---|

| Stationary Phase | Octadecylsilyl (ODS) silica (C18) | |

| Mobile Phase A | 4.76 g/L monopotassium phosphate, pH adjusted to 4.4 with phosphoric acid | |

| Mobile Phase B | Acetonitrile (ACN) | |

| Column Temperature | 40°C | |

| Flow Rate | 1.1 mL/min |

Both isocratic and gradient elution strategies can be employed for the separation of Clarithromycin impurities. The choice between the two depends on the complexity of the sample and the number of impurities to be resolved.

Isocratic Elution: In this mode, the composition of the mobile phase remains constant throughout the analytical run. Isocratic methods are simpler and can be preferable when the impurities have similar polarities to the main compound. However, for complex mixtures with a wide range of polarities, isocratic elution may lead to long run times and poor resolution of either early or late-eluting peaks. researchgate.net

Gradient Elution: Gradient elution involves changing the composition of the mobile phase during the separation. This is particularly useful for separating a complex mixture of impurities with varying hydrophobicities. researchgate.net A typical gradient program for Clarithromycin impurity analysis might start with a higher proportion of the aqueous phase, which is gradually decreased while the proportion of the organic phase is increased. For example, a gradient could run from 75% aqueous phase down to 40% over a period of 32 minutes. This allows for the effective elution of both polar and non-polar impurities within a reasonable timeframe.

Table 2: Example of a Gradient Elution Program

| Time (minutes) | Mobile Phase A (%) | Mobile Phase B (Acetonitrile) (%) | Source(s) |

|---|---|---|---|

| 0 | 75 | 25 | |

| 32 | 40 | 60 | |

| Post-run | 40 | 60 |

Ultraviolet (UV) Detection: UV detection is a common and robust method for the quantitation of Clarithromycin and its impurities. researchgate.net The detection wavelength is selected based on the UV absorbance spectrum of the analyte. For Clarithromycin and its related substances, a wavelength of around 205 nm or 211 nm is often used. A photodiode array (PDA) detector can be employed to collect UV spectra across a range (e.g., 200-400 nm) to confirm the identity of the separated peaks.

Electrochemical Detection (ECD): ECD offers a highly sensitive alternative for the determination of Clarithromycin. nih.gov This technique is particularly useful for quantifying trace levels of the drug and its impurities. mdpi.com The method is based on the electrochemical activity of the analytes. While specific parameters for Clarithromycin EP Impurity N are not detailed, the general applicability of ECD for Clarithromycin suggests its potential for sensitive impurity profiling. mdpi.comnih.gov A literature review reveals several HPLC methods utilizing electrochemical detection for the analysis of macrolide antibiotics. researchgate.net

Table 3: Detection Methods for Clarithromycin and Impurities

| Detection Method | Typical Wavelength/Conditions | Advantages | Source(s) |

|---|---|---|---|

| Ultraviolet (UV) | 205 nm - 211 nm | Robust, widely available, non-destructive | |

| Electrochemical (ECD) | Specific potential applied | High sensitivity for electroactive compounds | mdpi.comnih.gov |

Ultra-Performance Liquid Chromatography (UPLC) Applications

Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement in liquid chromatography, offering higher resolution, sensitivity, and speed of analysis compared to conventional HPLC. mdpi.com This is achieved by using columns with smaller particle sizes (typically less than 2 µm) and instrumentation capable of handling higher pressures. mdpi.com

For the analysis of Clarithromycin and its impurities, UPLC can provide shorter run times and improved separation efficiency. core.ac.uk A UPLC method for Clarithromycin might utilize a sub-2 µm C18 column and a mobile phase consisting of methanol (B129727) and an ammonium (B1175870) formate (B1220265) buffer. core.ac.uk The increased resolution of UPLC is particularly advantageous for separating closely related impurities from the main drug peak, ensuring more accurate quantification of Impurity N. The enhanced sensitivity of UPLC-MS/MS systems allows for the reliable determination of very low levels of impurities. core.ac.uk

Gas Chromatography (GC) and Hyphenated GC-MS Techniques for Volatile Impurities

Gas Chromatography (GC) is the preferred technique for the analysis of volatile and semi-volatile impurities that may be present in pharmaceutical substances. thermofisher.comchromatographyonline.com While many of the process-related impurities in Clarithromycin are non-volatile and better suited for LC analysis, GC is essential for monitoring volatile organic compounds that could be present as residual solvents from the manufacturing process.

Hyphenated GC-Mass Spectrometry (GC-MS) is a powerful tool for both the detection and identification of these volatile impurities. thermofisher.com The gas chromatograph separates the volatile compounds, which are then introduced into the mass spectrometer for identification based on their mass-to-charge ratio and fragmentation patterns. shimadzu.com Headspace GC-MS is a particularly useful technique as it allows for the analysis of volatile impurities without dissolving the drug substance, minimizing sample preparation and potential matrix interference. labcompare.com While specific applications for this compound are not extensively detailed in the provided context, the general methodology is a standard part of pharmaceutical impurity profiling to ensure the absence of harmful volatile substances. ispub.com

Orthogonal Chromatographic Separations (e.g., HILIC, SFC, TLC, CE)

While reversed-phase high-performance liquid chromatography (RP-HPLC) is a primary technique for analyzing Clarithromycin and its impurities, orthogonal chromatographic methods provide different separation selectivities, which are crucial for resolving co-eluting peaks and ensuring a comprehensive impurity profile. These alternative techniques are vital in method development to confirm that no impurities, such as this compound, are being missed.

Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is a valuable alternative for separating polar and hydrophilic compounds that are poorly retained in reversed-phase chromatography. It utilizes a polar stationary phase and a mobile phase with a high concentration of an organic solvent. This technique could be particularly useful for separating polar degradation products of Clarithromycin that may not be well-resolved from the main active pharmaceutical ingredient (API) peak or other non-polar impurities in RP-HPLC.

Supercritical Fluid Chromatography (SFC): SFC uses a supercritical fluid, most commonly carbon dioxide, as the main component of the mobile phase. It is recognized for its fast and efficient separations. SFC offers a different selectivity compared to liquid chromatography and can be an effective orthogonal technique for the analysis of complex mixtures and closely related compounds like isomers, which are common in drug impurity profiles.

Thin-Layer Chromatography (TLC): TLC is a planar chromatographic technique that is often used for qualitative analysis and screening. It can serve as a rapid and cost-effective tool to check for the presence of impurities. Different stationary and mobile phase combinations can be quickly tested to find a system that effectively separates this compound from Clarithromycin, providing valuable preliminary data for HPLC method development.

Capillary Electrophoresis (CE): CE is a high-efficiency separation technique that separates analytes based on their charge-to-size ratio in an electric field. ijsdr.org Its separation mechanism is fundamentally different from chromatography, making it an excellent orthogonal method. ijsdr.org CE is particularly powerful for resolving charged or highly polar impurities and can offer very high separation efficiency for challenging mixtures. ijsdr.org Various analytical methods, including capillary electrophoresis, have been employed for the determination of Clarithromycin. core.ac.uk

Table 1: Overview of Orthogonal Chromatographic Techniques for Impurity Analysis

| Technique | Principle of Separation | Potential Application for this compound |

|---|---|---|

| HILIC | Partitioning of polar analytes between a polar stationary phase and a mobile phase with a high organic solvent content. | Separation of polar impurities and degradation products that are poorly retained by RP-HPLC. |

| SFC | Partitioning between a supercritical fluid mobile phase and a stationary phase. | Fast, efficient separations with unique selectivity, useful for resolving isomers and closely related impurities. |

| TLC | Separation based on adsorption, partition, or ion exchange on a planar stationary phase. | Rapid screening and method development tool to identify suitable solvent systems for separation. |

| CE | Separation of ions in an electric field based on differences in their electrophoretic mobility. ijsdr.org | High-efficiency separation of charged or polar impurities, offering a truly orthogonal mechanism to LC. ijsdr.orgcore.ac.uk |

Hyphenated Analytical Techniques for Comprehensive Impurity Profilingcore.ac.ukbocsci.com

Hyphenated techniques, which couple a separation method with a spectroscopic detection method, are indispensable tools in modern pharmaceutical analysis for impurity profiling. ajrconline.orgijfmr.com These methods provide not only quantitative data but also structural information, which is critical for the unambiguous identification and characterization of impurities. ajrconline.orgresearchgate.net For an impurity like this compound, techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) and Liquid Chromatography-Nuclear Magnetic Resonance (LC-NMR) offer unparalleled sensitivity and specificity. ijsdr.orgijfmr.com

Liquid Chromatography-Mass Spectrometry (LC-MS) and LC-MS/MSijsdr.orgcore.ac.ukajrconline.orgaxios-research.comcleanchemlab.comuspbpep.com

LC-MS is a powerful and widely used hyphenated technique for the identification and quantification of pharmaceutical impurities. ijsdr.org It combines the high separation capability of liquid chromatography with the high sensitivity and selectivity of mass spectrometry. saspublishers.com

Principle and Application: In LC-MS, the effluent from an HPLC column is directed into the ion source of a mass spectrometer. Soft ionization techniques like electrospray ionization (ESI) are commonly used, which generate molecular ions (e.g., [M+H]⁺) with minimal fragmentation. ijsdr.orgnih.gov This allows for the determination of the molecular weight of the impurity.

Tandem mass spectrometry (LC-MS/MS) provides an additional layer of structural information. A specific precursor ion (e.g., the molecular ion of this compound) is selected and fragmented, and the resulting product ions are detected. This fragmentation pattern is unique to the molecule and can be used for definitive identification and quantification, even at trace levels. core.ac.uk For Clarithromycin, analysis is often performed using ESI in the positive ion mode. core.ac.uk The precursor to product ion transition for Clarithromycin has been monitored at m/z 748.9 → 158.1. core.ac.uk Similar specific transitions can be established for its impurities, including Impurity N, allowing for highly selective detection in complex matrices. core.ac.uklongdom.org

Research Findings: Numerous LC-MS/MS methods have been developed and validated for the determination of Clarithromycin in biological matrices, demonstrating the technique's robustness and sensitivity. nih.govlongdom.orgresearchgate.net These methods often utilize reversed-phase columns and mobile phases consisting of acetonitrile or methanol with buffered aqueous solutions. core.ac.uknih.gov The high sensitivity of these methods, with detection limits in the nanogram-per-milliliter range, makes them ideally suited for detecting and controlling impurities at levels stipulated by regulatory bodies. longdom.orgresearchgate.net

Table 2: Example LC-MS/MS Parameters for Clarithromycin Analysis

| Parameter | Typical Conditions and Values | Reference |

|---|---|---|

| Chromatography | Reversed-phase C18 column (e.g., 50 mm × 2.1 mm, 1.7 µm) | core.ac.uk |

| Mobile Phase | Methanol/Ammonium Formate Buffer | core.ac.uk |

| Ionization Mode | Positive Electrospray Ionization (ESI) | core.ac.uk |

| Capillary Voltage | 1.4 - 4.0 kV | core.ac.ukresearchgate.net |

| Source Temperature | 120 - 125 °C | core.ac.ukresearchgate.net |

| Desolvation Temp. | 350 - 400 °C | core.ac.ukresearchgate.net |

| Precursor Ion (Clarithromycin) | m/z 748.9 or 749 | core.ac.uklongdom.org |

| Product Ion (Clarithromycin) | m/z 158.1 or 158.4 | core.ac.uklongdom.org |

Liquid Chromatography-Nuclear Magnetic Resonance (LC-NMR)core.ac.uk

LC-NMR is a hyphenated technique that directly couples liquid chromatography with Nuclear Magnetic Resonance spectroscopy. ajrconline.orgmdpi.com This combination leverages the separation power of LC and the unparalleled structure elucidation capability of NMR. ijfmr.commdpi.com It is one of the most powerful tools available for the definitive identification of unknown impurities without the need for time-consuming and often difficult isolation. ajrconline.org

Principle and Application: After chromatographic separation, the analyte peak of interest is directed into a special flow cell within the NMR spectrometer's magnetic field. The NMR spectra (e.g., ¹H NMR, ¹³C NMR, and 2D-NMR) are then acquired. This provides detailed structural information, including connectivity of atoms and stereochemistry, which is crucial for distinguishing between closely related isomers that may have identical mass spectra.

LC-NMR can be operated in several modes:

On-flow mode: Spectra are acquired continuously as the eluent flows through the NMR cell. This is suitable for major components.

Stop-flow mode: The chromatographic flow is stopped when the impurity peak reaches the NMR flow cell, allowing for extended acquisition times to obtain high-quality spectra for lower concentration analytes. mdpi.com

Loop-storage/cartridge storage mode: Peaks of interest are collected in storage loops or on solid-phase extraction cartridges post-column. The stored peaks can then be analyzed by NMR offline, which avoids the challenge of using expensive deuterated mobile phases during the entire chromatographic run. mdpi.com

For this compound, which is a didehydro-deoxy derivative of the parent molecule, LC-NMR could be used to unambiguously confirm the location of the double bond and the absence of the hydroxyl group, providing definitive structural proof that complements mass spectrometry data. synzeal.com

Stability Studies and Degradation Kinetics Relevant to Clarithromycin Ep Impurity N

Forced Degradation Study Design and Execution

Forced degradation, or stress testing, is a crucial component in the development of stability-indicating analytical methods. These studies involve subjecting the drug substance to conditions more severe than accelerated stability testing to predict its degradation behavior and identify potential degradation products. nih.gov

To investigate the stability of clarithromycin (B1669154) and the formation of its impurities, forced degradation studies are executed under a variety of stress conditions. These typically include exposure to acidic, alkaline, oxidative, thermal, and photolytic challenges. mdpi.com

Acidic Conditions: Clarithromycin is known to be labile to acid-catalyzed degradation. nih.gov Studies often employ hydrochloric acid (e.g., 0.1 M HCl) to simulate acidic environments. mdpi.com Under these conditions, clarithromycin can undergo significant degradation, with reports indicating a potential loss of 70% in a pH 1.5 environment within 30 minutes. researchgate.net A primary degradation pathway in acidic solution is the hydrolysis and loss of the cladinose (B132029) sugar. nih.govresearchgate.net

Alkaline Conditions: Alkaline hydrolysis is another major degradation pathway for clarithromycin, largely due to the susceptibility of its ester functional groups. mdpi.com Stress studies often utilize sodium hydroxide (e.g., 0.1 M NaOH) to induce degradation.

Oxidative Conditions: Oxidative stress is typically applied using hydrogen peroxide (H₂O₂), with concentrations around 3-4% being common. mdpi.com The tertiary amino group on the desosamine (B1220255) sugar is susceptible to oxidation, which can lead to the formation of N-oxide derivatives. mdpi.com

Thermal and Photolytic Exposures: To assess thermal stability, clarithromycin samples are exposed to elevated temperatures, for instance, 80°C in solution or 100°C as a solid. mdpi.com Photostability is evaluated by exposing the drug substance to light, such as UV radiation at 500 W/m² or natural daylight conditions. mdpi.com Studies have shown that while clarithromycin is relatively stable under heat and UV radiation, some degradation can occur with prolonged exposure to natural daylight.

Table 1: Representative Stress Conditions for Clarithromycin Forced Degradation Studies

| Stress Condition | Reagent/Parameter | Typical Concentration/Level | Duration | Reference |

|---|---|---|---|---|

| Acidic Hydrolysis | Hydrochloric Acid (HCl) | 0.1 M | 12 hours | mdpi.com |

| Alkaline Hydrolysis | Sodium Hydroxide (NaOH) | 0.1 M | 12 hours | mdpi.com |

| Oxidation | Hydrogen Peroxide (H₂O₂) | 3.0 - 4.0% | 15 minutes - 12 hours | mdpi.com |

| Thermal (Solution) | Heat | 70 - 80°C | 12 hours | mdpi.com |

| Thermal (Solid) | Dry Heat | 100°C | Not Specified | |

| Photolytic | UV Radiation | 500 W/m² | 12 hours | mdpi.com |

| Photolytic | Natural Daylight | Ambient | 5 days |

Following exposure to acidic or alkaline stress conditions, the degradation samples are neutralized to halt the reaction before analysis. This step is critical for obtaining an accurate snapshot of the degradation profile at a specific time point. The resulting solutions are then analyzed using a stability-indicating chromatographic method, most commonly High-Performance Liquid Chromatography (HPLC). mdpi.com The method must be capable of separating the main drug peak from all process-related impurities and degradation products to ensure specificity. mdpi.com Techniques like HPLC with UV or electrochemical detection (ECD) are employed for the quantitation of clarithromycin and its impurities. mdpi.com

Mechanistic Investigations of Impurity N Formation During Degradation

Clarithromycin EP Impurity N is identified as (10E)-10,11-didehydro-11-deoxy-6-O-methylerythromycin A, also known as 10,11-Anhydro Clarithromycin. synzeal.com Its structure suggests that it is formed through a dehydration reaction of the parent clarithromycin molecule, specifically involving the loss of a water molecule from the C-10 and C-11 positions of the aglycone ring. This type of degradation is plausible under acidic conditions, where acid catalysis can promote elimination reactions. Clarithromycin is known to be particularly susceptible to acid-catalyzed degradation, which often involves the cladinose sugar. nih.govresearchgate.net While the primary acid degradation pathway reported is the loss of this sugar, other reactions like dehydration of the macrolactone ring can also occur. The formation of Impurity N as a forced degradation product indicates it is a result of chemical transformation under stress conditions. impurity.com

Comparative Degradation Studies: Clarithromycin vs. Related Macrolides

The stability of clarithromycin is often compared to other macrolides, particularly its precursor, erythromycin (B1671065), and the related azalide, azithromycin.

Clarithromycin vs. Erythromycin: Erythromycin is known for its poor stability in acidic conditions, which leads to its conversion into inactive spiroketal forms in the stomach. semanticscholar.orgnih.gov Clarithromycin was specifically designed to overcome this limitation. A key structural difference—the methylation of the hydroxyl group at the C-6 position—prevents this acid-induced intramolecular spiroketalization. nih.govresearchgate.net This modification makes clarithromycin significantly more stable in gastric acid than erythromycin. semanticscholar.org However, both drugs are susceptible to degradation via the loss of the cladinose sugar ring under acidic conditions, and studies have shown that the rates of this specific reaction are similar for both compounds. nih.gov

Clarithromycin vs. Azithromycin: Both clarithromycin and azithromycin are more chemically stable and better tolerated than erythromycin. nih.gov Azithromycin, an azalide, has a methyl-substituted nitrogen inserted into the lactone ring, which confers a different stability and pharmacokinetic profile. semanticscholar.org Comparative studies show that both clarithromycin and azithromycin have superior pharmacokinetic properties to erythromycin, including more predictable absorption patterns. nih.gov In terms of distribution, the ratio of interstitial fluid concentration to plasma concentration is higher for azithromycin (3.8 to 4.9) than for clarithromycin (1.2 to 1.5), which in turn is higher than for erythromycin (0.27 to 0.39). mdpi.com

Table 2: Comparative Stability and Properties of Macrolides

| Feature | Erythromycin | Clarithromycin | Azithromycin | Reference |

|---|---|---|---|---|

| Acid Stability | Poor; converts to inactive spiroketal forms | Good; C-6 methoxy group prevents spiroketalization | Good | semanticscholar.orgnih.gov |

| Primary Acid Degradation | Loss of cladinose sugar; spiroketalization | Loss of cladinose sugar | Not specified | nih.govsemanticscholar.org |

| Bioavailability | ~25% (base) | ~55-70% | ~37% | semanticscholar.org |

| Interstitial Fluid / Plasma Ratio | 0.27 - 0.39 | 1.2 - 1.5 | 3.8 - 4.9 | mdpi.com |

Synthesis and Characterization of Clarithromycin Ep Impurity N As a Reference Standard

Strategic Approaches for Impurity Synthesis

The synthesis of impurity reference standards is a critical step in pharmaceutical quality control, requiring strategic planning to ensure the targeted molecule is produced efficiently and with high purity. For Clarithromycin (B1669154) EP Impurity N, also known as (10E)-10,11-didehydro-11-deoxy-6-O-methylerythromycin A, the synthesis strategy revolves around creating the specific carbon-carbon double bond at the C10-C11 position with the correct (E)-stereochemistry.

Elucidating Reaction Pathways for Targeted Synthesis

Clarithromycin EP Impurity N is structurally an anhydro-derivative of the parent active pharmaceutical ingredient (API), Clarithromycin. This suggests that a primary synthetic route involves the controlled dehydration of Clarithromycin. Macrolide antibiotics like Clarithromycin are known to be sensitive to acid, which can catalyze degradation pathways. One such acid-catalyzed degradation mechanism can lead to the elimination of water from the aglycone ring, forming the 10,11-anhydro derivative.

The targeted synthesis pathway, therefore, often involves treating Clarithromycin with a suitable acid catalyst under controlled conditions to promote dehydration. The choice of acid and solvent is critical to maximize the yield of the desired Impurity N while minimizing the formation of other degradation products.

Control of Isomeric Impurities during Synthesis (e.g., E/Z isomers of related macrolides)

A significant challenge in the synthesis of this compound is controlling the stereochemistry of the newly formed double bond to exclusively obtain the (E)-isomer. The formation of the undesired (Z)-isomer is a common issue in reactions involving macrolide oximes and related structures.

Strategic control of isomeric impurities can be achieved through several means:

Reaction Condition Optimization: The choice of solvent, temperature, and pH can significantly influence the stereochemical outcome of the reaction. For related macrolide syntheses, it has been demonstrated that pH is a critical process parameter. For instance, in the oximation of clarithromycin, conducting the reaction at a pH of 8.4 provided good control over certain impurities.

Solvent Selection for Selective Precipitation/Extraction: The solubility of (E) and (Z) isomers can differ significantly in various solvents. This property can be exploited during the work-up procedure to separate the desired isomer. A study on clarithromycin oxime isomers revealed a substantial difference in solubility in dichloromethane (B109758) (DCM), where the (E)-isomer was highly soluble (~125 mg/mL) while the (Z)-isomer was poorly soluble (<5 mg/mL). This difference allowed for an effective separation by DCM/water extraction, where the less soluble (Z)-isomer remained predominantly in the aqueous layer.

| Entry | Solvent | (E)-Oxime Solubility (mg/mL) | (Z)-Oxime Solubility (mg/mL) |

|---|---|---|---|

| 1 | Dichloromethane | ~125 | <5 |

| 2 | Toluene | ~20 | ~10 |

| 3 | MTBE | ~40 | ~12 |

| 4 | Ethyl Acetate | ~60 | ~10 |

By carefully selecting the solvent system for extraction and purification, the process can be designed to selectively isolate the thermodynamically more stable or less soluble isomer, thereby ensuring the high isomeric purity required for a reference standard.

Purification Methodologies for High-Purity Impurity N Reference Standards

Achieving the high level of purity required for a reference standard necessitates robust purification methodologies to remove process-related impurities, starting materials, and unwanted isomers. For this compound, a combination of crystallization and chromatographic techniques is typically employed.

Crystallization and Chromatographic Purification Techniques

Crystallization: This is a powerful technique for purifying solid compounds. The process involves dissolving the crude synthetic product in a suitable solvent or solvent mixture at an elevated temperature and then allowing it to cool slowly. The desired compound crystallizes out of the solution, leaving impurities behind in the mother liquor. For a different clarithromycin impurity, a successful purification method involved dissolving the crude material in ethanol (B145695) at reflux, followed by a gradient cooling to 0°C, which yielded the impurity with a purity of over 99%. Similar strategies, perhaps using solvent systems like isopropyl alcohol (IPA) and n-heptane which have been used for purifying related clarithromycin intermediates, can be developed for Impurity N.

Chromatographic Purification: High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for both the analysis and purification of pharmaceutical impurities. For the purification of Impurity N to a reference standard grade, preparative HPLC is often the method of choice. The European Pharmacopoeia (Ph. Eur.) monograph for Clarithromycin outlines an HPLC method that can be adapted for this purpose.

| Parameter | Condition |

|---|---|

| Stationary Phase | Octadecylsilyl silica (B1680970) (C18) |

| Mobile Phase A | 4.76 g/L Monopotassium phosphate (B84403), pH adjusted to 4.4 with phosphoric acid |

| Mobile Phase B | Acetonitrile (B52724) (ACN) |

| Gradient | 75% A decreasing to 40% A over 32 minutes |

| Flow Rate | 1.1 mL/min |

| Column Temperature | 40 °C |

| Detection | UV at 205 nm |

By scaling up such analytical methods to a preparative scale, fractions containing the highly pure Impurity N can be collected, concentrated, and dried to yield the final reference material.

Comprehensive Characterization of Synthesized Reference Material

Once synthesized and purified, the reference material for this compound must be comprehensively characterized to confirm its identity, purity, and structure. This involves the use of multiple analytical techniques to build a complete profile of the compound.

The structural elucidation of the impurity is paramount. High-resolution mass spectrometry (HRMS) is used to determine the exact molecular weight and elemental formula, which for this compound is C₃₈H₆₇NO₁₂ (MW: 729.95).

Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for confirming the precise molecular structure.

¹³C NMR: Identifies all unique carbon atoms in the molecule, confirming the presence of the C=C double bond and the absence of the hydroxyl group at C11.

Purity is typically assessed using a stability-indicating HPLC method, such as the one described in the pharmacopeia. The reference standard should exhibit a single major peak with any other peaks falling below specified thresholds. The final, fully characterized reference standard is supplied with a detailed Certificate of Analysis (COA) that includes all the analytical data confirming its identity and purity, making it suitable for use in quality control applications.

Regulatory Frameworks and Quality Control Strategies for Clarithromycin Impurities

International Council for Harmonisation (ICH) Guidelines (Q3A, Q3C, M7) on Impurities

The International Council for Harmonisation (ICH) has established a series of guidelines that provide a comprehensive framework for the control of impurities in new drug substances. jpionline.org These guidelines are crucial for ensuring patient safety and product quality. jpionline.org

ICH Q3A(R2): Impurities in New Drug Substances This guideline provides a framework for the reporting, identification, and qualification of impurities in new drug substances produced by chemical synthesis. europa.eu It establishes thresholds for impurities that trigger the need for identification and qualification. jpionline.orgfda.gov The guideline classifies impurities into organic, inorganic, and residual solvents. gmp-compliance.org For any new drug substance, the specification should include a list of impurities, with specified impurities being those that are individually listed and controlled with specific acceptance criteria. fda.gov

ICH Q3C(R9): Guideline for Residual Solvents ICH Q3C focuses on limiting the content of residual solvents, which are organic volatile chemicals used or produced in the manufacture of drug substances. europa.euich.org Solvents are classified based on their toxicity risk to human health. ich.org

Class 1 solvents: Known to cause unacceptable toxicities and should be avoided. ich.org

Class 2 solvents: Associated with less severe toxicity and their levels should be limited. ich.org

Class 3 solvents: Less toxic solvents that should be used where practical. ich.org The guideline provides Permitted Daily Exposure (PDE) values for many common solvents. europa.eushimadzu.com.sg

ICH M7(R2): Assessment and Control of DNA Reactive (Mutagenic) Impurities This guideline provides a framework for the identification, categorization, qualification, and control of mutagenic impurities to limit potential carcinogenic risk. ich.orgich.org It complements the ICH Q3A and Q3B guidelines, which provide limited guidance for DNA reactive impurities. ich.orgich.org The M7 guideline emphasizes a risk-based approach to control these impurities, often to levels significantly lower than those for non-mutagenic impurities. europa.euraps.org The guideline outlines a 5-class system for categorizing the mutagenic and carcinogenic potential of an impurity.

| ICH Guideline | Focus Area | Key Principles |

| Q3A(R2) | Impurities in New Drug Substances | Establishes reporting, identification, and qualification thresholds for organic and inorganic impurities. europa.eufda.gov |

| Q3C(R9) | Residual Solvents | Classifies solvents by toxicity and provides Permitted Daily Exposure (PDE) limits. europa.euich.org |

| M7(R2) | Mutagenic Impurities | Provides a framework for assessing and controlling DNA reactive impurities to limit carcinogenic risk. ich.orgeuropa.euraps.org |

Pharmacopoeial Standards (European Pharmacopoeia) for Clarithromycin (B1669154) Impurity N Control

The European Pharmacopoeia (EP) provides specific monographs for drug substances, including Clarithromycin, which detail the requirements for quality control, including tests for impurities. These standards are legally binding and essential for marketing a pharmaceutical product in Europe.

The European Pharmacopoeia monograph for Clarithromycin outlines specific analytical procedures for the detection and quantification of related substances, including Impurity N. uspbpep.com High-Performance Liquid Chromatography (HPLC) is the standard technique employed for this purpose. google.com

The monograph specifies the chromatographic conditions, including the type of column, mobile phase composition, flow rate, and detector wavelength. google.com For Clarithromycin, the EP monograph indicates a relative retention time for Impurity N of approximately 1.15 with respect to the principal peak of Clarithromycin. uspbpep.com This allows for the unambiguous identification of the impurity peak in the chromatogram.

Acceptance criteria for specified impurities like Impurity N are set based on safety data and manufacturing process capability. These limits define the maximum allowable level of the impurity in the final drug substance. While the specific limit for Impurity N is detailed within the monograph, the general principles of setting such limits are guided by ICH Q3A thresholds.

| Parameter | European Pharmacopoeia Specification for Clarithromycin Impurity N |

| Analytical Method | High-Performance Liquid Chromatography (HPLC) google.com |

| Identification | Relative retention time of approximately 1.15 uspbpep.com |

| Acceptance Criteria | Defined in the Clarithromycin monograph |

Pharmacopoeial testing relies heavily on the use of official reference standards to ensure the accuracy and validity of analytical results. nih.govpharmaffiliates.com The European Pharmacopoeia provides Chemical Reference Substances (CRS) for this purpose. gmp-compliance.org For the analysis of Clarithromycin and its impurities, a Clarithromycin EP Reference Standard is used. sigmaaldrich.com

These primary standards are highly characterized and are used to:

Confirm the identity of the drug substance.

Calibrate analytical instruments. pharmaffiliates.com

Validate analytical methods. pharmaffiliates.com

Quantify the main component and its impurities. pharmaffiliates.com

In routine quality control, working standards may be prepared in-house. pharmaffiliates.com These are qualified against the official pharmacopoeial reference standard to ensure their suitability and traceability. gmp-compliance.orgpharmaffiliates.com The integrity and proper use of reference standards are pivotal for demonstrating compliance with pharmacopoeial specifications. gmp-compliance.org

Quality by Design (QbD) Principles in Impurity Analysis and Control

Quality by Design (QbD) is a systematic, science- and risk-based approach to pharmaceutical development. researchgate.netindustrialpharmacist.com It aims to ensure product quality is designed into the process rather than being tested into the final product. mt.com

In the context of impurity control, QbD involves:

Defining a Quality Target Product Profile (QTPP): This includes defining the desired quality attributes of the drug product, which encompasses purity. industrialpharmacist.com

Identifying Critical Quality Attributes (CQAs): For the drug substance, the level of specific impurities like Impurity N is a CQA. industrialpharmacist.com

Risk Assessment: Identifying and evaluating factors that can impact impurity levels, such as raw material attributes and process parameters. industrialpharmacist.com

Developing a Design Space: Establishing a multidimensional combination and interaction of input variables (e.g., process parameters) that have been demonstrated to provide assurance of quality. industrialpharmacist.commt.com

Implementing a Control Strategy: This includes raw material specifications, in-process controls, and final product testing to ensure impurities remain within the defined limits. industrialpharmacist.com

Applying QbD principles to analytical methods, known as Analytical QbD (AQbD), ensures that the method for detecting and quantifying Impurity N is robust and reliable throughout the product's lifecycle. researchgate.net

Risk Assessment and Control Measures for Process-Related and Degradation Impurities

Impurities in a drug substance can originate from the manufacturing process (process-related) or from the degradation of the drug substance itself. aquigenbio.com A thorough risk assessment is essential to identify, analyze, and evaluate potential impurity risks. ispe.orgwindows.net

Process-Related Impurities: These can include starting materials, intermediates, by-products, reagents, and catalysts. jpionline.org Control strategies for these impurities involve:

Understanding the synthetic route and potential side reactions. toref-standards.com

Selecting high-purity raw materials. aquigenbio.com

Optimizing reaction conditions to minimize the formation of by-products. toref-standards.com

Implementing effective purification steps to remove impurities. toref-standards.com

Degradation Impurities: These arise from the chemical breakdown of the drug substance during manufacturing, storage, or handling. synthinkchemicals.comregistech.com Control measures include:

Conducting forced degradation studies to understand the degradation pathways of Clarithromycin and identify potential degradation products like Impurity N. registech.com

Developing a stable formulation by selecting appropriate excipients and pH. synthinkchemicals.com

Defining appropriate packaging and storage conditions (e.g., protection from light, heat, and moisture) to minimize degradation. synthinkchemicals.comregistech.com

Risk assessment tools like Failure Mode and Effects Analysis (FMEA) or fishbone diagrams can be used to systematically identify potential risks and guide the development of a robust control strategy. ispe.orgwindows.netbiopharminternational.com This lifecycle approach ensures that any changes in the manufacturing process are evaluated for their potential impact on the impurity profile. biopharminternational.com

Emerging Trends and Future Research Directions in Clarithromycin Impurity N Analysis

Development of Novel Analytical Methodologies for Enhanced Sensitivity and Specificity

The accurate detection and quantification of Clarithromycin (B1669154) EP Impurity N, chemically known as (10E)-10,11-didehydro-11-deoxy-6-O-methylerythromycin A, is critical for ensuring the quality and safety of Clarithromycin drug products. nih.govnih.govresearchgate.netrroij.comlongdom.orgresearchgate.netcore.ac.uk Traditional high-performance liquid chromatography (HPLC) methods, while robust, are continually being refined and supplemented by more advanced techniques that offer significant improvements in sensitivity and specificity.

Ultra-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS) represents a significant leap forward. The use of smaller particle sizes in UPLC columns allows for faster separations and higher resolution, enabling the clear differentiation of Impurity N from the parent drug and other related substances. When coupled with a tandem mass spectrometer, this technique provides exceptional sensitivity, allowing for the detection and quantification of Impurity N at trace levels. The high specificity of MS/MS is achieved through selected reaction monitoring (SRM), where specific precursor-to-product ion transitions for Impurity N are monitored, minimizing interference from the sample matrix. researchgate.netlongdom.orgnih.govnih.govresearchgate.netsciensage.info

Capillary Electrophoresis (CE) is another powerful technique gaining traction for the analysis of macrolide antibiotics and their impurities. nih.gov CE offers high separation efficiency and requires minimal sample and solvent volumes, making it a green and cost-effective alternative to traditional chromatography. For charged molecules like Clarithromycin and its impurities, CE can provide unique selectivity based on their electrophoretic mobility, offering an orthogonal separation mechanism to HPLC. This can be particularly advantageous for resolving closely related impurities that may co-elute in chromatographic systems.

High-Resolution Mass Spectrometry (HRMS) , particularly when coupled with liquid chromatography (LC-HRMS), is emerging as an invaluable tool for both the detection and structural elucidation of unknown degradation products. nih.gov The ability of HRMS to provide highly accurate mass measurements allows for the confident determination of the elemental composition of Impurity N, aiding in its identification and characterization, especially in complex matrices.

The validation of these novel methods is a critical aspect, ensuring they are fit for their intended purpose. rroij.commdpi.comnih.gov Validation parameters typically include specificity, linearity, range, accuracy, precision, detection limit, and quantitation limit, as stipulated by regulatory guidelines.

Table 1: Comparison of Advanced Analytical Techniques for Clarithromycin Impurity N Analysis

| Feature | UPLC-MS/MS | Capillary Electrophoresis (CE) | LC-HRMS |

| Sensitivity | Very High (pg-fg levels) | High | Very High |

| Specificity | Very High (SRM) | High (based on mobility) | Very High (accurate mass) |

| Analysis Speed | Fast | Very Fast | Fast |

| Solvent Consumption | Low | Very Low | Low |

| Primary Application | Targeted quantification | Orthogonal separation, chiral separations | Identification and quantification |

Computational Chemistry and In Silico Approaches for Impurity Prediction and Fragmentation

The paradigm of impurity analysis is shifting from a reactive to a predictive stance, with computational chemistry and in silico tools playing a pivotal role. These approaches enable the proactive identification of potential impurities and the understanding of their behavior in analytical systems, thereby accelerating method development and enhancing process understanding.

Impurity Prediction: Computational models are being developed to predict the formation of degradation products under various stress conditions (e.g., acid, base, oxidation, heat, light). By understanding the degradation pathways of Clarithromycin, it may be possible to predict the likelihood of the formation of Impurity N. These predictive models consider the chemical structure of the parent molecule and the reaction kinetics to forecast the emergence of potential impurities. This in silico assessment allows for a more targeted approach to analytical method development, focusing on the impurities that are most likely to form.

The application of these computational tools provides a deeper understanding of the chemical liabilities of the drug molecule and facilitates a more efficient and scientifically sound approach to impurity control.

Advanced Automation and High-Throughput Screening in Impurity Profiling

The demand for increased efficiency and throughput in pharmaceutical analysis has driven the adoption of advanced automation and high-throughput screening (HTS) platforms. These technologies are transforming the landscape of impurity profiling by enabling the rapid analysis of a large number of samples with minimal manual intervention.

Automated Sample Preparation: Robotic systems are increasingly being employed to automate the laborious and time-consuming steps of sample preparation, such as weighing, dissolution, dilution, and extraction. This not only significantly increases sample throughput but also improves the precision and accuracy of the results by minimizing human error. For the routine analysis of Clarithromycin Impurity N in quality control laboratories, automated sample preparation can lead to substantial gains in productivity.

High-Throughput Screening (HTS): HTS methodologies, originally developed for drug discovery, are now being adapted for impurity profiling. By utilizing microplate formats and automated liquid handling systems, a large number of samples can be prepared and analyzed in parallel. When coupled with rapid analytical techniques like UPLC-MS/MS, HTS allows for the rapid screening of process development samples, stability studies, and different formulations to assess the levels of Impurity N. This enables a more comprehensive understanding of how different process parameters or storage conditions affect the impurity profile.

The integration of automation and HTS into the impurity profiling workflow allows for a more data-rich approach to pharmaceutical development and manufacturing, facilitating a deeper understanding and control of impurities like Clarithromycin EP Impurity N.

Implications for Continuous Manufacturing and Real-Time Impurity Monitoring

The pharmaceutical industry is gradually transitioning from traditional batch manufacturing to continuous manufacturing (CM), a paradigm that offers numerous advantages, including improved product quality, reduced manufacturing footprint, and lower costs. This shift has profound implications for impurity monitoring, necessitating the development of real-time analytical technologies.

Process Analytical Technology (PAT): PAT is a key enabler of continuous manufacturing. It is a system for designing, analyzing, and controlling manufacturing through timely measurements of critical quality and performance attributes of raw and in-process materials and processes, with the goal of ensuring final product quality. For the continuous manufacturing of Clarithromycin, PAT tools can be implemented for the real-time monitoring of critical process parameters that may influence the formation of Impurity N.

Real-Time Impurity Monitoring: The integration of in-line or on-line analytical technologies into the continuous manufacturing process allows for the real-time monitoring of impurity levels. Spectroscopic techniques, such as near-infrared (NIR) and Raman spectroscopy, coupled with chemometric models, can provide real-time information on the chemical composition of the process stream. While the direct real-time quantification of trace-level impurities like Impurity N remains a challenge, these techniques can monitor critical process parameters that are predictive of impurity formation. Furthermore, advances in rapid mass spectrometry and micro-scale chromatography are paving the way for at-line or on-line systems that can provide near real-time feedback on impurity levels, enabling tighter process control and ensuring the consistent quality of the final product.

The implementation of continuous manufacturing and real-time monitoring represents a forward-looking approach to pharmaceutical quality control, moving towards a state of continuous verification and proactive control of impurities such as this compound.

Q & A

Basic Research Questions

Q. What analytical methods are recommended for identifying and quantifying Clarithromycin EP Impurity N?

- Methodology : High-performance liquid chromatography (HPLC) with UV detection is the primary method. Key parameters include:

- Column selection : Use hydrophobic subtraction model-based columns (e.g., C18) optimized for macrolide separations .

- Relative Response Factor (RRF) : Calculate impurities using RRF values provided in pharmacopeial monographs (e.g., USP). For example, RRF values ≥1.0 are rounded to one decimal place, while values <1.0 use two decimals .

- Validation : Ensure method robustness by testing pH (7–8), temperature, and mobile phase composition .

- Data Table :

| Parameter | Specification | Source |

|---|---|---|

| Optimal pH range | 7–8 | |

| RRF calculation | Formula: |

Q. How is this compound synthesized, and what are its structural characteristics?

- Synthesis Pathway : Formed via decladinosylation of clarithromycin under acidic or oxidative conditions. The reaction is pH-dependent, with optimal yields at neutral to slightly alkaline conditions (pH 7–8) .

- Structural Properties :

- Molecular formula:

- Hydrogen bond donors/acceptors: 5/15

- Rotatable bonds: 8 .

Q. What are the key challenges in developing reference standards for this compound?

- Challenges : Difficulty in synthesizing stereochemically pure impurities due to multiple chiral centers.

- Solutions : Use nuclear magnetic resonance (NMR) and mass spectrometry (MS) for structural elucidation. Justify unsynthesized impurities via stability studies and computational modeling (e.g., stereoelectronic feature analysis) .

Advanced Research Questions

Q. How do reaction conditions influence the stability and degradation pathways of this compound?

- Experimental Design :

- Conduct forced degradation studies under varying pH, temperature, and light exposure.

- Monitor degradation products using LC-MS/MS and compare with known impurity profiles .

- Key Finding : Degradation accelerates at pH <5, forming secondary impurities via hydrolysis of the lactone ring .

Q. How can researchers resolve contradictions in impurity quantification across different pharmacopeial methods?

- Methodology :

- Perform orthogonal testing (e.g., HPLC vs. LC-MS) to validate results.

- Apply meta-regression analysis to identify variables (e.g., column type, detection wavelength) causing discrepancies .

- Case Study : USP monographs initially excluded process impurities but later included them to aid retention time alignment, highlighting the need for method harmonization .

Q. What strategies are recommended for handling cases where impurity reference standards cannot be synthesized?

- Approach :

Justify via literature review (e.g., stability data showing the impurity is unlikely to form).

Use surrogate markers (e.g., parent amine reactivity studies) .

Submit a risk assessment with computational chemistry evidence (e.g., molecular dynamics simulations) .

Q. How does this compound interact with the active pharmaceutical ingredient (API) during storage?

- Study Design :

- Co-formulate impurity N with clarithromycin under ICH storage conditions (25°C/60% RH, 40°C/75% RH).

- Monitor interaction using Raman spectroscopy and X-ray diffraction to detect crystallinity changes .

- Data Table :

| Condition | Interaction Observed? | Mechanism |

|---|---|---|

| 40°C/75% RH | Yes | Hygroscopic aggregation |

| 25°C/60% RH | No | N/A |

Methodological Frameworks for Rigorous Research

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.